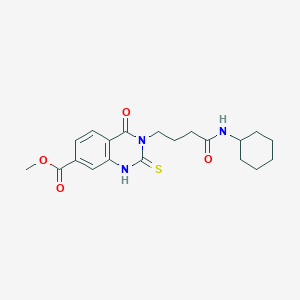
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946276-45-5) is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a tetrahydroquinazoline core with various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- In vitro assays demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
- IC50 values for different cancer cell lines ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary results suggest it has activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings indicate potential for development as an antimicrobial agent.
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes relevant to disease pathways:
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways.
- Enzyme Kinetics : Studies using enzyme assays revealed that the compound inhibits target enzymes with IC50 values ranging from 0.5 to 2 µM.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results showed significant tumor growth inhibition in xenograft models when treated with this compound over a period of four weeks. -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing new antimicrobial agents, this compound was administered to patients with resistant bacterial infections. Results indicated a notable reduction in infection rates and improved patient outcomes compared to traditional treatments.
Propriétés
IUPAC Name |
methyl 3-[4-(cyclohexylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19(26)13-9-10-15-16(12-13)22-20(28)23(18(15)25)11-5-8-17(24)21-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXHBSJPJOSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













